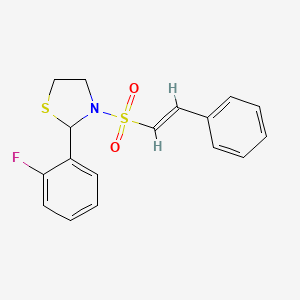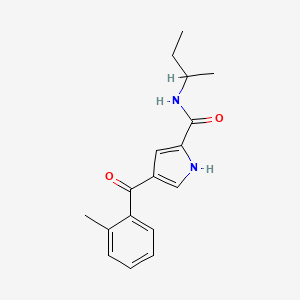
N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation as Antimicrobial Agents
A study conducted in 2020 explored the synthesis and bioevaluation of pyrrole derivatives, including N-(butan-2-yl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, as potential antimicrobial agents. The research highlighted the compound's efficiency in combating Staphylococcus strains and fungi such as Candida albicans and Aspergillus niger, showcasing its potential in the development of new antimicrobial solutions. The study utilized ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates as key substrates, leading to compounds that exhibited high anti-staphylococcus and antifungal activities. This opens up avenues for further exploration of pyrrole derivatives in antimicrobial therapy Biointerface Research in Applied Chemistry, 2020.
Electropolymerization and Optical Properties
In 2010, research into the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, a related compound, was conducted to investigate its potential in creating polymer films with stable optical properties. This study provided insights into the synthesis and applications of pyrrole-based polymers, highlighting their stability and potential use in various industrial applications Synthetic Metals, 2010.
One-Pot Synthesis for Functional Derivatives
A one-pot synthesis method for 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives was described in a 2008 study, showcasing an effective route to functionalized derivatives. This method involves the reaction of N-alkyl-3-oxobutanamides with primary amines and dibenzoylacetylene, leading to compounds with potential applications in drug development and chemical research Tetrahedron, 2008.
Development of Conducting Polymers
A 2013 study introduced a new type of 2,5-di(2-thienyl)pyrrole derivative for the development of conducting polymers with novel optical properties. This research highlights the potential of pyrrole derivatives in enhancing the properties of conducting polymers, leading to materials with improved stability, lower band gaps, and better long-term stability Materials Chemistry and Physics, 2013.
Propiedades
IUPAC Name |
N-butan-2-yl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-12(3)19-17(21)15-9-13(10-18-15)16(20)14-8-6-5-7-11(14)2/h5-10,12,18H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADIBTGRJBHBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
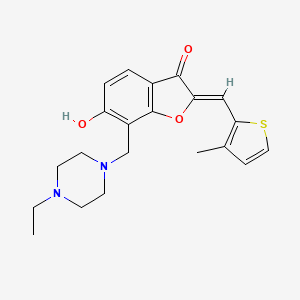
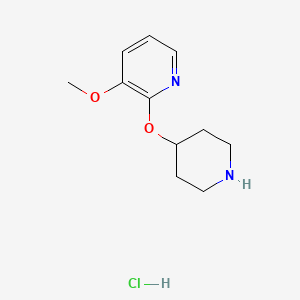
![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione](/img/structure/B2816564.png)

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)
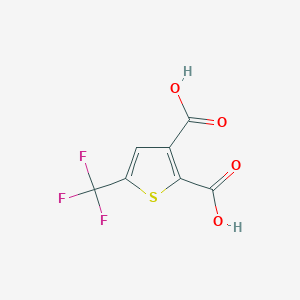
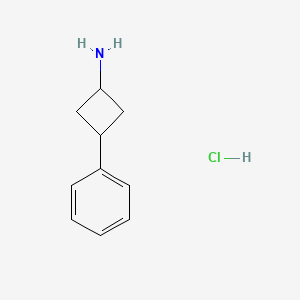
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)
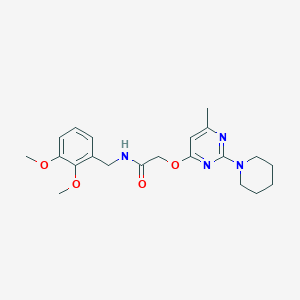
![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)
